molecular formula C5H8BrNO B13882032 N-bromo-1-methylcyclopropane-1-carboxamide

N-bromo-1-methylcyclopropane-1-carboxamide

Cat. No.: B13882032
M. Wt: 178.03 g/mol
InChI Key: LEWDYKXIFXCFSN-UHFFFAOYSA-N
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Description

N-bromo-1-methylcyclopropane-1-carboxamide is a chemical compound known for its unique structure and reactivity It features a cyclopropane ring substituted with a bromine atom and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-bromo-1-methylcyclopropane-1-carboxamide typically involves the bromination of 1-methylcyclopropane-1-carboxamide. A common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under mild conditions .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process.

Chemical Reactions Analysis

Types of Reactions: N-bromo-1-methylcyclopropane-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-bromo-1-methylcyclopropane-1-carboxamide is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of N-bromo-1-methylcyclopropane-1-carboxamide involves its reactivity towards nucleophiles and bases. The bromine atom acts as a leaving group, facilitating nucleophilic substitution and elimination reactions. The cyclopropane ring’s strain energy also contributes to its reactivity, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

  • N-bromo-1-phenylcyclopropane-1-carboxamide
  • N-bromo-1-ethylcyclopropane-1-carboxamide
  • N-bromo-1-isopropylcyclopropane-1-carboxamide

Uniqueness: N-bromo-1-methylcyclopropane-1-carboxamide is unique due to its specific substitution pattern, which imparts distinct reactivity and stability compared to its analogs. The presence of the methyl group influences its steric and electronic properties, making it a valuable compound in synthetic chemistry .

Properties

Molecular Formula

C5H8BrNO

Molecular Weight

178.03 g/mol

IUPAC Name

N-bromo-1-methylcyclopropane-1-carboxamide

InChI

InChI=1S/C5H8BrNO/c1-5(2-3-5)4(8)7-6/h2-3H2,1H3,(H,7,8)

InChI Key

LEWDYKXIFXCFSN-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1)C(=O)NBr

Origin of Product

United States

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